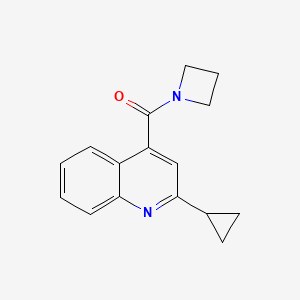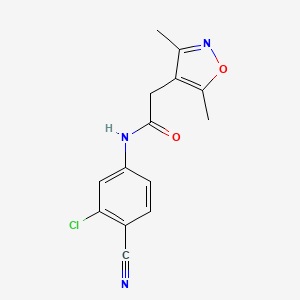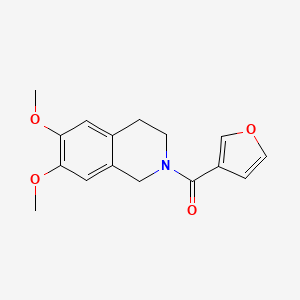
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, also known as ACQM, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a wide range of potential applications in scientific research. It has been studied for its antitumor properties, with promising results in inhibiting the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is not yet fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and inflammation, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has also been found to have antioxidant activity, which may contribute to its therapeutic potential. Furthermore, this compound has been shown to have a low toxicity profile, making it a potentially safe option for use in scientific research.
Advantages and Limitations for Lab Experiments
One major advantage of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is its versatility in various fields of research. It has been studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of various diseases. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe option for use in lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research on Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone. One potential area of study is its use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, the development of more efficient synthesis methods for this compound may help to overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-cyclopropylquinoline-4-carboxylic acid with various reagents such as thionyl chloride, triethylamine, and azetidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
properties
IUPAC Name |
azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-8-3-9-18)13-10-15(11-6-7-11)17-14-5-2-1-4-12(13)14/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXCUSROALWISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)



![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)

